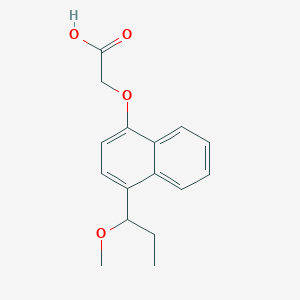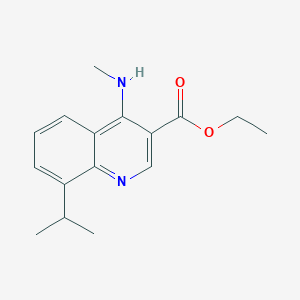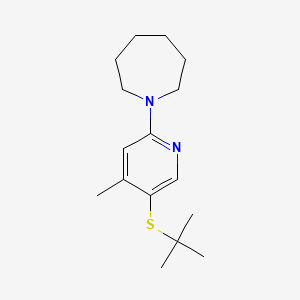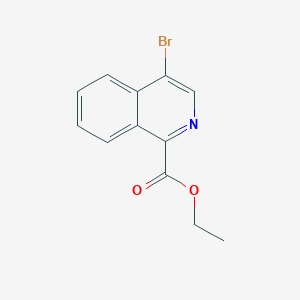![molecular formula C16H28O2Si B11846970 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol CAS No. 497157-41-2](/img/structure/B11846970.png)
2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is an organic compound with the molecular formula C16H28O2Si. It is a colorless to almost colorless liquid that is sensitive to moisture and acids. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-hydroxyethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. This selectivity is crucial in organic synthesis, where precise control over reaction pathways is required .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar in structure but with an additional ethoxy group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of an ethanol group.
Uniqueness
2-(2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)ethanol is unique due to its specific functional groups and steric protection provided by the tert-butyldimethylsilyl group. This uniqueness allows for selective reactions and applications in various fields .
Propiedades
Número CAS |
497157-41-2 |
|---|---|
Fórmula molecular |
C16H28O2Si |
Peso molecular |
280.48 g/mol |
Nombre IUPAC |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-13-11-15-9-7-6-8-14(15)10-12-17/h6-9,17H,10-13H2,1-5H3 |
Clave InChI |
VUHXBLIQNZPFFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)




![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)








